ASPT

Description

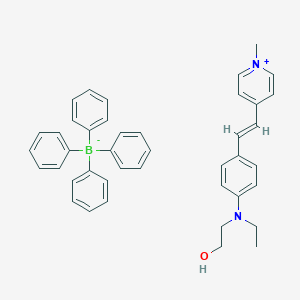

The exact mass of the compound trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C18H23N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(14-15-21)18-8-6-16(7-9-18)4-5-17-10-12-19(2)13-11-17/h1-20H;4-13,21H,3,14-15H2,1-2H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUVCIYMYJAJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H43BN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570207 | |

| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159721-38-7 | |

| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Styrylpyridinium Dyes: A Representative Analysis Based on trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT), is not extensively characterized in publicly available literature. This guide therefore provides a comprehensive overview of the chemical and photophysical properties representative of the broader class of cationic styrylpyridinium dyes, drawing on established principles and data from structurally similar compounds. The experimental protocols and data presented are illustrative and should be adapted and verified for the specific compound of interest.

Introduction

Styrylpyridinium dyes are a class of organic molecules characterized by a donor-π-acceptor (D-π-A) structure. This architecture typically consists of an electron-donating group connected through a conjugated π-system to an electron-accepting pyridinium moiety. This arrangement gives rise to their characteristic photophysical properties, including strong absorption and fluorescence in the visible to near-infrared (NIR) spectrum. These properties make them valuable tools in various scientific and biomedical applications, particularly as fluorescent probes for cellular imaging and as sensors for biological analytes.[1][2] The subject of this guide, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, is a member of this family. The tetraphenylborate anion is a large, lipophilic counter-ion that can enhance the solubility of the cationic dye in organic solvents and influence its biological interactions.[3]

Chemical and Physical Properties

The properties of styrylpyridinium dyes are highly tunable by modifying their molecular structure. The choice of the electron-donating group, the length and nature of the conjugated bridge, and the substituents on the pyridinium ring all influence the dye's absorption and emission characteristics, as well as its solubility and environmental sensitivity.

Representative Physicochemical Data

The following table summarizes typical physicochemical data for a generic styrylpyridinium dye, based on literature values for analogous compounds.

| Property | Representative Value | Notes |

| Molecular Formula | C42H43BN2O | For the specific compound of interest. |

| Molecular Weight | 602.62 g/mol | For the specific compound of interest.[4] |

| Appearance | Crystalline solid (color may vary) | |

| Melting Point | >300 °C | Often high due to the ionic nature. The tetraphenylborate salt contributes to this.[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile), sparingly soluble in water. | The tetraphenylborate anion increases lipophilicity.[3] |

Representative Photophysical Properties

The photophysical properties of styrylpyridinium dyes are their most defining feature. They are known for their sensitivity to the local environment, such as solvent polarity and viscosity.

| Property | Representative Value Range | Notes |

| Maximum Absorption (λmax) | 470 - 560 nm | Dependent on the specific molecular structure and solvent.[1][5] |

| Maximum Emission (λem) | 620 - 720 nm | Typically in the red to near-infrared region.[1] |

| Molar Extinction Coefficient (ε) | 30,000 - 80,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.40 | Highly dependent on the molecular rigidity and environment. Can be low in solution but may increase upon binding to targets like proteins or nucleic acids.[5] |

| Stokes Shift | 100 - 240 nm | Large Stokes shifts are a characteristic and advantageous feature of these dyes, minimizing self-quenching.[1][2] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of styrylpyridinium dyes.

General Synthesis of Styrylpyridinium Dyes

The synthesis of styrylpyridinium dyes typically involves a Knoevenagel-type condensation reaction.

Reaction Scheme: An electron-rich benzaldehyde derivative is reacted with a methyl-substituted pyridinium salt in the presence of a base catalyst, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol.

Illustrative Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde and 1,4-dimethylpyridinium salt in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Purification: After cooling, the product often precipitates. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pyridinium salt with its original counter-ion.

-

Anion Exchange (for Tetraphenylborate Salt): To obtain the tetraphenylborate salt, dissolve the purified pyridinium salt in a suitable solvent and add a solution of sodium tetraphenylborate.[3] The desired tetraphenylborate salt, being less soluble, will precipitate and can be collected by filtration.

Photophysical Characterization

Objective: To determine the absorption and fluorescence properties of the dye.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in a high-purity solvent like DMSO.

-

Working Solutions: Prepare a series of dilutions in the solvent of interest (e.g., ethanol, methanol, water) to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).

-

Absorbance Measurement: Record the absorption spectrum of the diluted solutions using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

-

Fluorescence Measurement: Using the fluorometer, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem).

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol).

Visualization of Experimental Workflows

The following diagrams illustrate common experimental workflows for the evaluation of a new fluorescent probe, a primary application for styrylpyridinium dyes.

General Workflow for Fluorescent Probe Evaluation

This diagram outlines the typical steps involved from dye synthesis to its application in cellular imaging.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 4. trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate-Molbase [molbase.com]

- 5. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the styryl dye trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, commonly known as FM4-64, with a specific focus on the role of the tetraphenylborate counterion. This document details the photophysical properties, membrane interaction, and the process of endocytic tracking that make this molecule an invaluable tool in cellular biology and drug development. Quantitative data are presented in tabular format, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium (FM4-64 cation) is a lipophilic, amphiphilic styryl dye widely utilized as a fluorescent probe to investigate the dynamics of cellular membranes, particularly endocytosis and vesicle trafficking.[1][2][3][4] Its utility stems from its unique photophysical properties: it is largely non-fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon insertion into the lipid bilayer of cell membranes.[1] This property allows for the specific visualization of membranes and the real-time tracking of their internalization and subsequent transport through the endocytic pathway. The choice of the counterion, in this case, tetraphenylborate, can significantly influence the dye's properties, particularly by mitigating aggregation-caused quenching and enhancing fluorescence.[5][6][7]

Core Mechanism of Action

The mechanism of action of FM4-64 tetraphenylborate can be dissected into three key stages: membrane insertion and fluorescence enhancement, internalization via endocytosis, and trafficking through the endomembrane system.

Membrane Insertion and Fluorescence Enhancement

The FM4-64 cation possesses a hydrophilic pyridinium headgroup and a lipophilic tail. This amphiphilic nature drives its spontaneous insertion into the outer leaflet of the plasma membrane of living cells.[2][4] In the aqueous extracellular medium, the dye exists in a low-fluorescence state. Upon partitioning into the hydrophobic environment of the lipid bilayer, the molecule undergoes a conformational change and is shielded from the quenching effects of water, leading to a dramatic increase in its fluorescence quantum yield.[1]

The Role of the Tetraphenylborate Counterion

The use of a bulky and hydrophobic counterion like tetraphenylborate, in contrast to smaller anions such as iodide, plays a crucial role in optimizing the dye's performance. Tetraphenylborate anions can act as "spacers" between the cationic dye molecules, effectively reducing intermolecular interactions that lead to aggregation-caused quenching (ACQ).[5][6][7] This results in a brighter fluorescent signal upon membrane binding, enhancing the sensitivity of detection. Furthermore, the hydrophobicity of the tetraphenylborate can favor the partitioning of the dye into the lipid phase.

Internalization via Endocytosis

FM4-64 is cell-impermeant and cannot passively diffuse across the plasma membrane.[2] Its entry into the cell is almost exclusively mediated by endocytosis.[2][4][8] As the plasma membrane invaginates to form endocytic vesicles, the dye molecules embedded within the membrane are carried into the cell. This makes FM4-64 an excellent marker for tracking the process of endocytosis in real-time.

Trafficking Through the Endomembrane System

Once internalized, the dye-laden vesicles traffic through the various compartments of the endomembrane system, including early endosomes, late endosomes, and ultimately to the vacuole or lysosome.[3] By following the trail of fluorescence, researchers can delineate the endocytic pathway and study the kinetics of vesicle transport and fusion events.

Quantitative Data

The following tables summarize the key quantitative properties of FM4-64.

| Property | Value | Reference(s) |

| Spectral Properties in a Lipid Environment | ||

| Excitation Maximum (λex) | ~515 nm | [9] |

| Emission Maximum (λem) | ~640 nm | [10] |

| Fluorescence Properties | ||

| Quantum Yield (in water) | Very low (Φb) | [1] |

| Quantum Yield (in lipid) | Significantly higher (Φa >> Φb) | [1] |

| Binding Properties | ||

| Apparent Dissociation Constant (Kd) for neuronal membranes | 3.2 µM |

Table 1: Summary of Quantitative Data for FM4-64.

Signaling Pathways and Workflows

Endocytic Pathway Visualization

The following diagram illustrates the pathway of FM4-64 from the plasma membrane through the endocytic compartments.

Caption: FM4-64 trafficking through the endocytic pathway.

Experimental Workflow for Endocytosis Assay

The diagram below outlines a typical workflow for an endocytosis assay using FM4-64.

Caption: Workflow for an FM4-64 endocytosis assay.

Experimental Protocols

Protocol for Tracking Endocytosis in HeLa Cells using FM4-64

Materials:

-

HeLa cells cultured on glass-bottom dishes

-

FM4-64 tetraphenylborate stock solution (1 mM in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture HeLa cells on glass-bottom dishes to ~70-80% confluency.

-

Staining Solution Preparation: Prepare a working solution of 5 µM FM4-64 in pre-warmed DMEM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the 5 µM FM4-64 staining solution to the cells.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 5-15 minutes. The incubation time can be varied to visualize different stages of the endocytic pathway.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with ice-cold PBS to remove the dye from the plasma membrane and halt endocytosis.

-

-

Imaging:

-

Immediately add fresh, pre-warmed DMEM or imaging buffer to the cells.

-

Image the cells using a confocal microscope. Use an excitation wavelength of ~515 nm and collect emission above 600 nm.

-

-

Data Analysis:

-

Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell can be used as a measure of endocytosis.

-

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a powerful tool for the real-time visualization of endocytosis and membrane trafficking. Its mechanism of action relies on its environmentally sensitive fluorescence and its inability to passively cross the cell membrane. The presence of the bulky tetraphenylborate counterion further enhances its utility by minimizing self-quenching and improving the fluorescent signal. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this probe in their studies of cellular dynamics and drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microinjecting FM4-64 validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the counterion on light emission: a displacement strategy to change the emission behaviour from aggregation-caused quenching to aggregation-induced emission and to construct sensitive fluorescent sensors for Hg2+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collective fluorescence switching of counterion-assembled dyes in polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FRET analysis of transmembrane flipping of FM4-64 in plant cells: is FM4-64 a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral Properties of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the styryl dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate. This document details the experimental protocols for its synthesis and characterization and presents its photophysical data in various solvent environments.

Introduction

Styrylpyridinium dyes are a class of organic molecules known for their significant nonlinear optical properties and fluorescence characteristics. Their photophysical properties are often highly sensitive to the surrounding environment, making them valuable as fluorescent probes in biological and chemical research. The subject of this guide, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, is a member of this family, featuring an N-Ethyl-2-hydroxyethylamino donor group, a pyridinium acceptor, and a tetraphenylborate counter-ion. This specific substitution pattern is expected to influence its spectral characteristics and potential applications.

Synthesis

The synthesis of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is typically achieved through a two-step process: a Knoevenagel condensation followed by an ion exchange reaction.

Experimental Protocol: Knoevenagel Condensation

The core styrylpyridinium cation is synthesized via a Knoevenagel condensation between 4-picoline and a suitable benzaldehyde derivative.

Materials:

-

4-methylpyridinium iodide

-

4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde

-

Piperidine or Pyrrolidine (catalyst)

-

Anhydrous ethanol or methanol

Procedure:

-

Dissolve equimolar amounts of 4-methylpyridinium iodide and 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde in anhydrous ethanol.

-

Add a catalytic amount of piperidine or pyrrolidine to the mixture.

-

Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, the iodide salt of the styrylpyridinium cation, may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Experimental Protocol: Ion Exchange for Tetraphenylborate Salt

The iodide counter-ion is replaced with tetraphenylborate to improve the compound's solubility in less polar solvents and potentially influence its photophysical properties.

Materials:

-

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium iodide

-

Sodium tetraphenylborate

-

Methanol or a suitable polar solvent

Procedure:

-

Dissolve the synthesized styrylpyridinium iodide salt in a minimal amount of a polar solvent like methanol.

-

In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate in the same solvent.

-

Add the sodium tetraphenylborate solution dropwise to the styrylpyridinium iodide solution with stirring.

-

The formation of the tetraphenylborate salt, which is often less soluble in the reaction solvent, may be observed as a precipitate.

-

Stir the mixture for a few hours at room temperature to ensure complete ion exchange.

-

Collect the precipitate by filtration, wash with the solvent to remove any remaining sodium iodide, and dry under vacuum.

Spectral Properties

Absorption and Emission Data

The absorption and emission maxima of styrylpyridinium dyes are known to be solvent-dependent, often exhibiting negative solvatochromism where the absorption and emission maxima shift to shorter wavelengths (blue-shift) as the solvent polarity increases.[2]

Table 1: Absorption and Emission Maxima in Various Solvents (Example Data)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |

| Dichloromethane | 8.93 | 490 | 630 | 140 |

| Acetone | 20.7 | 485 | 620 | 135 |

| Acetonitrile | 37.5 | 480 | 610 | 130 |

| Methanol | 32.7 | 475 | 600 | 125 |

| Water | 80.1 | 460 | 580 | 120 |

Molar Extinction Coefficient and Fluorescence Quantum Yield

Table 2: Photophysical Constants (Example Data)

| Solvent | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Fluorescence Quantum Yield (Φ_f) |

| Dichloromethane | 55,000 | 0.15 |

| Acetone | 53,000 | 0.10 |

| Acetonitrile | 51,000 | 0.08 |

| Methanol | 49,000 | 0.05 |

| Water | 45,000 | 0.01 |

Experimental Protocols for Spectral Characterization

UV-Visible Absorption Spectroscopy

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of the dye in a high-purity solvent (e.g., spectroscopic grade).

-

Prepare a series of dilutions of the stock solution to determine the molar extinction coefficient.

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 300-700 nm).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Instrumentation: A spectrofluorometer equipped with a suitable excitation source and emission detector.

Procedure:

-

Prepare dilute solutions of the dye in various solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

Materials:

-

Solution of the sample dye of unknown quantum yield.

-

Solution of a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

UV-Vis spectrophotometer and spectrofluorometer.

Procedure:

-

Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength.

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Visualizations

Caption: Synthesis workflow for the target molecule.

Caption: Workflow for spectral characterization.

Caption: Relationship between dye properties and application.

References

In-Depth Technical Guide: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT)

CAS Number: 159721-38-7

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, commonly known as ASPT. The document details its chemical and physical properties, and summarizes its applications as a fluorescent probe, particularly in the realm of two-photon microscopy.

Core Compound Properties

This compound is a synthetic organic compound classified as an aminostyrylpyridinium hemicyanine dye. Its chemical structure confers upon it significant fluorescent properties, making it a valuable tool in various research applications.

| Property | Value | Reference |

| CAS Number | 159721-38-7 | [1] |

| Molecular Formula | C₄₂H₄₃BN₂O | [1] |

| Molecular Weight | 602.62 g/mol | [1] |

| Appearance | Orange to red powder | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in acetonitrile and DMSO | |

| One-Photon Excitation (λex) | 484 nm (in 92 mM phosphate, 25 mM SDS pH 7.0) | |

| One-Photon Emission (λem) | 601 nm (in 92 mM phosphate, 25 mM SDS pH 7.0) | |

| Two-Photon Absorption Cross-Section (σ₂) | 4.7 x 10⁻⁴⁶ cm⁴s/photon | |

| Nonlinear Absorption Coefficient (β) | 6 cm/GW (at 1.06 µm) |

Applications in Fluorescence and Two-Photon Microscopy

This compound has been identified as a potent two-photon absorption (TPA) dye.[2] This characteristic is particularly advantageous for applications in two-photon microscopy, a high-resolution imaging technique that utilizes the simultaneous absorption of two photons to excite a fluorophore. The use of lower-energy (typically infrared) excitation light in two-photon microscopy allows for deeper tissue penetration, reduced phototoxicity, and localized excitation, resulting in enhanced image contrast and reduced background fluorescence.

The solvent-dependent fluorescence of this compound is a notable property. Its emission spectrum is sensitive to the polarity of its microenvironment, which can be exploited to probe the characteristics of its binding site. This solvatochromic behavior makes it a candidate for use as a molecular probe to investigate cellular membranes and other biological structures.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in biological imaging are not widely published, a general protocol for its application in two-photon microscopy for optical limiting experiments has been described. This can be adapted for cellular imaging studies.

Preparation of this compound-doped Matrix (for material studies)

A documented application of this compound involves its use in a solid matrix for optical limiting experiments.

-

Materials:

-

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound)

-

Epoxy resin (e.g., EPO-TEK 301)

-

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Mix the this compound solution with the epoxy resin to achieve the desired final concentration (e.g., 4 x 10⁻³ M).

-

Cure the mixture to form a solid, this compound-doped epoxy rod.

-

The resulting rod can be used for two-photon absorption and optical limiting measurements.

-

General Workflow for Cellular Imaging (Hypothetical)

Based on the properties of this compound and general protocols for fluorescent dyes in cellular imaging, a hypothetical workflow can be proposed. Note: This is a generalized workflow and would require optimization for specific cell types and imaging systems.

Hypothetical workflow for cellular imaging with this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published research directly linking this compound to the modulation of or interaction with specific signaling pathways. Its primary application appears to be as a fluorescent probe for imaging rather than as a bioactive molecule that influences cellular signaling.

The logical relationship for its use as a probe is straightforward: the presence and local environment of the dye determine its fluorescent output, which is then used to infer information about the stained structure.

Logical flow of this compound as a fluorescent probe.

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound) is a fluorescent dye with significant two-photon absorption properties. Its application has been demonstrated in materials science for optical limiting, and its photophysical characteristics suggest its potential as a fluorescent probe for biological imaging. Further research is required to establish detailed protocols for its use in cellular and tissue imaging and to explore any potential interactions with biological systems beyond its function as a probe.

References

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate solubility

An In-depth Technical Guide on the Solubility of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a lipophilic styrylpyridinium dye. These dyes are known for their fluorescent properties and are commonly employed as probes in cellular imaging to investigate plasma membrane integrity, endocytosis, and exocytosis. The solubility of this compound is a critical parameter for its effective use in biological assays and for the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a visualization of the compound's interaction with cellular membranes.

Solubility Profile

The tetraphenylborate anion imparts a significant lipophilic character to the salt, which generally leads to low solubility in aqueous solutions. The synthesis of similar tetraphenylborate salts often involves an ion-exchange reaction in an aqueous medium, where the much lower solubility of the tetraphenylborate salt compared to the halide salt drives the reaction towards precipitation.

Conversely, styrylpyridinium dyes are typically soluble in polar organic solvents. For biological applications, stock solutions of similar dyes are commonly prepared in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Table 1: Qualitative Solubility of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

| Solvent Class | General Solubility | Common Solvents for Similar Dyes |

| Aqueous Solutions | Low | Water (as a precipitation medium) |

| Polar Organic Solvents | High | Dimethyl Sulfoxide (DMSO), Ethanol |

Experimental Protocols for Solubility Determination

A precise determination of solubility is essential for reproducible experimental results. The following is a generalized protocol for determining the solubility of a sparingly soluble compound like trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, based on established methodologies.

Method 1: Visual Assessment of Solubility (Tiered Approach)

This method is a stepwise procedure to determine the solubility of a test chemical in various solvents using visual observation.

Materials:

-

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

-

Solvents of interest (e.g., cell culture medium, DMSO, ethanol)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

High Concentration Test (e.g., 20 mg/mL):

-

Weigh approximately 10 mg of the compound into a glass test tube.

-

Add 0.5 mL of the desired solvent to achieve a concentration of 20 mg/mL.

-

Vortex the mixture for 1 minute.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If not fully dissolved, sonicate the mixture in a water bath for 15 minutes.

-

Re-examine the solution. If it is clear with no visible precipitate, the compound is considered soluble at this concentration.

-

-

Medium Concentration Test (e.g., 2 mg/mL):

-

If the compound was not soluble at 20 mg/mL, add an additional 4.5 mL of the solvent to the same tube to achieve a final concentration of 2 mg/mL.

-

Repeat the vortexing and sonication steps.

-

Visually inspect for solubility.

-

-

Low Concentration Test (e.g., 0.2 mg/mL):

-

If the compound was not soluble at 2 mg/mL, dilute the suspension further to 0.2 mg/mL and repeat the solubility assessment.

-

-

Solvent Tier: This procedure should be performed in a tiered manner, starting with the solvent of primary interest (e.g., cell culture medium). If the compound is insoluble, the process is repeated with alternative solvents like DMSO or ethanol.[1]

Method 2: Solubility Titration Using UV-Visible Spectroscopy

This method is suitable for chromophoric compounds and can provide a more quantitative measure of solubility.

Materials:

-

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

-

Solvent of interest

-

UV-Visible Spectrophotometer

-

Cuvettes

-

Magnetic stirrer and stir bar

Procedure:

-

Place a known volume of the solvent in a cuvette equipped with a small magnetic stir bar.

-

Record the baseline absorbance spectrum of the pure solvent.

-

Prepare a concentrated stock solution of the dye in a solvent in which it is highly soluble.

-

Incrementally add small, known volumes of the concentrated dye solution to the solvent in the cuvette while stirring.

-

After each addition, allow the solution to equilibrate and record the absorbance at the wavelength of maximum absorbance (λmax) of the dye.

-

Plot the absorbance at λmax against the total concentration of the added dye.

-

Initially, the absorbance will increase linearly with concentration (following the Beer-Lambert law). Once the solubility limit is exceeded, the undissolved dye will cause light scattering, leading to a sharp and non-linear increase in the apparent absorbance or a plateau in the true absorbance of the dissolved species.

-

The point at which the plot deviates from linearity is the saturation solubility of the compound in that solvent under the experimental conditions.[2]

Visualization of Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process for determining the solubility of the target compound.

Caption: Workflow for solubility determination.

Cellular Interaction of Styrylpyridinium Dyes

Styrylpyridinium dyes are valuable tools for studying plasma membrane dynamics. The following diagram illustrates the general mechanism of plasma membrane staining and subsequent internalization.

Caption: Cellular uptake of styrylpyridinium dyes.

Conclusion

While quantitative solubility data for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is not extensively documented, its chemical properties suggest low aqueous solubility and higher solubility in polar organic solvents like DMSO and ethanol. The provided experimental protocols offer robust methods for researchers to determine the precise solubility in their specific experimental systems. Understanding the solubility of this and similar fluorescent probes is paramount for their effective application in cell biology and drug development, ensuring accurate and reproducible results in bioimaging and related assays.

References

An In-depth Technical Guide to trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a member of the styrylpyridinium dye family. This document consolidates available data on its safety, handling, and physicochemical properties, alongside generalized experimental protocols and potential biological interactions, to support its application in research and drug development.

Core Compound Information

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, also known as ASPT, is a complex organic salt. Structurally, it consists of a cationic styrylpyridinium chromophore and a large, non-coordinating tetraphenylborate anion. The cationic portion is characterized by a conjugated π-system, which is responsible for its fluorescent properties.

| Property | Value | Source |

| CAS Number | 159721-38-7 | [Molbase, LEAP CHEM CO., LTD.][1][2] |

| Molecular Formula | C42H43BN2O | [Molbase, LEAP CHEM CO., LTD.][1][2] |

| Molecular Weight | 602.6 g/mol | [LEAP CHEM CO., LTD.][2] |

| Synonyms | This compound, T-4-(4-(N-ETHYLHYDROXYETHYLAMINO)STYRYL) | [Molbase][1] |

Safety and Handling

Hazard Assessment

-

Tetraphenylborate Component : Sodium tetraphenylborate is classified as toxic if swallowed.[3] It is also harmful to aquatic life with long-lasting effects.[3]

-

Styrylpyridinium Cation : Styrylpyridinium dyes are a broad class of compounds with varying toxicological profiles. Some have been investigated for their antimicrobial and anticancer activities, suggesting potential biological activity that requires careful handling.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side protection.[4]

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

-

Hygiene Practices : Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly with soap and water after handling.[5]

-

Spill Management : In case of a spill, avoid generating dust.[5] Use a dry clean-up method such as sweeping or vacuuming with an explosion-proof vacuum cleaner.[5] Place the spilled material in a sealed container for disposal.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly sealed to prevent moisture ingress.[5]

-

Protect from light.[5]

-

Store locked up.[3]

First Aid Measures

-

If Swallowed : Immediately call a POISON CENTER or doctor.[3] Rinse mouth.[3]

-

If on Skin : Rinse skin with water/shower.[4]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[4]

Physicochemical Properties

Quantitative data for the specific title compound is limited. The following table includes available information for the target compound and representative data for a structurally similar styrylpyridinium dye, trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, to provide context for its expected properties.

| Property | trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (Analogous Compound) |

| Molecular Formula | C42H43BN2O[2] | C16H19IN2[7] |

| Molecular Weight | 602.6 g/mol [2] | 366.24 g/mol [7] |

| Melting Point | Not available | 254-256 °C[7] |

| λmax (Absorption Maximum) | Not available | 475 nm[7] |

| Solubility | Generally soluble in organic solvents like DMF and DMSO. | Not specified |

| Appearance | Not specified | Crystalline solid |

Experimental Protocols

Generalized Synthesis via Knoevenagel Condensation

The synthesis of styrylpyridinium dyes is commonly achieved through a Knoevenagel condensation. The following is a generalized protocol that can be adapted for the synthesis of the title compound.

Materials:

-

1-methyl-4-picolinium salt (e.g., iodide or tosylate)

-

4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde

-

A basic catalyst (e.g., piperidine or pyrrolidine)

-

A suitable solvent (e.g., ethanol or methanol)

-

Sodium tetraphenylborate

Procedure:

-

Condensation: Dissolve the 1-methyl-4-picolinium salt and 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The styrylpyridinium salt with the original counter-ion will precipitate.

-

Filter the crude product and wash it with a cold solvent.

-

Anion Exchange: Dissolve the crude styrylpyridinium salt in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate in the same solvent.

-

Add the sodium tetraphenylborate solution dropwise to the styrylpyridinium salt solution with stirring.

-

The desired trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate will precipitate out of the solution.

-

Purification: Filter the final product, wash with a cold solvent, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Caption: Knoevenagel condensation for styrylpyridinium dye synthesis.

Caption: Styrylpyridinium cation uptake via Organic Cation Transporters.

Potential Biological Interactions and Applications

While specific data for the title compound is limited, the broader class of styrylpyridinium dyes has been studied for various biological applications. A key interaction for cationic drugs and dyes is their transport into cells via polyspecific organic cation transporters (OCTs).[8][9][10][11][12] These transporters are crucial in the absorption, distribution, and elimination of a wide range of compounds.[9][10][11][12]

The fluorescent nature of styrylpyridinium dyes makes them valuable as probes for studying OCT function and for cellular imaging. The interaction with OCTs suggests that the title compound could potentially be used to:

-

Assess Drug Interactions : Investigate competitive or inhibitory effects on OCTs, which is crucial in drug development to predict drug-drug interactions.

-

Cellular Imaging : Due to their fluorescence, these compounds can be used to visualize cells and potentially specific organelles, depending on their accumulation patterns.

-

Therapeutic Potential : The biological activity of some styrylpyridinium derivatives as antimicrobial or anticancer agents suggests that the title compound could be explored for similar therapeutic applications.[13]

References

- 1. trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate-Molbase [molbase.com]

- 2. echemi.com [echemi.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. sdfine.com [sdfine.com]

- 6. chemos.de [chemos.de]

- 7. 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide | C16H19IN2 | CID 5333955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicationsandnutrition.com [medicationsandnutrition.com]

- 11. Polyspecific Organic Cation Transporters: Structure, Function, Physiological Roles, and Biopharmaceutical Implications | Semantic Scholar [semanticscholar.org]

- 12. Molecular and cellular physiology of organic cation transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dawn of Cellular Cartography: A Technical Guide to the Discovery and History of Styrylpyridinium Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of styrylpyridinium dyes, a pivotal class of fluorescent probes that have revolutionized our ability to visualize and understand dynamic cellular processes. From their fundamental chemical synthesis to their sophisticated use in neuroscience and cell biology, this document provides a comprehensive overview for researchers and drug development professionals.

A Historical Odyssey: The Emergence of Styrylpyridinium Dyes

The story of styrylpyridinium dyes is intrinsically linked to the advancement of fluorescence microscopy and the relentless pursuit of tools to illuminate the intricate workings of the cell. While the synthesis of styryl compounds has been known for over a century, their application as biological fluorescent probes is a more recent development. Early research in the mid-20th century laid the groundwork for understanding the photophysical properties of conjugated organic molecules. However, it was in the latter half of the century that the unique characteristics of styrylpyridinium salts as membrane-sensitive dyes began to be recognized.

Pioneering work in the 1980s by researchers such as Dubur and his colleagues explored the synthesis and properties of various styrylpyridinium derivatives.[1] These early investigations focused on their potential as fluorescent probes for studying biochemical and biophysical phenomena. The true watershed moment for styrylpyridinium dyes in the biological sciences arrived with their application in neuroscience. The ability of these dyes to stain cellular membranes, with their fluorescence intensity being highly sensitive to the surrounding environment, made them ideal candidates for tracking dynamic membrane processes.

A significant leap forward came with the use of styrylpyridinium dyes, such as the famous FM series of dyes (e.g., FM1-43 and FM4-64), to visualize synaptic vesicle recycling in neurons.[2] This application, which emerged in the early 1990s, provided an unprecedented window into the fundamental mechanisms of neurotransmission. Researchers could, for the first time, directly observe the exocytosis and endocytosis of synaptic vesicles, providing crucial insights into the processes that underpin all brain function. This has led to a deeper understanding of synaptic plasticity and its role in learning and memory.

The Chemistry of Light: Synthesis and Photophysical Properties

Styrylpyridinium dyes are characterized by a core structure consisting of a pyridinium ring (the electron-accepting moiety) linked to a substituted styrene group (the electron-donating moiety) via a vinyl bridge. This donor-π-acceptor (D-π-A) architecture is the key to their remarkable photophysical properties.[3]

The synthesis of these dyes is most commonly achieved through the Knoevenagel condensation reaction . This versatile reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a picolinium salt) with a carbonyl compound (an aromatic aldehyde).[4][5] More recently, environmentally benign procedures, such as microwave-assisted synthesis and solvent-free reactions, have been developed to improve efficiency and reduce waste.[6]

The photophysical behavior of styrylpyridinium dyes is governed by a process known as Twisted Intramolecular Charge Transfer (TICT) . Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule. In a non-viscous environment, the molecule can then undergo a conformational change to a twisted, non-fluorescent state, leading to quenching of fluorescence. However, when the dye is bound to a membrane or in a viscous environment, this twisting is hindered, resulting in a significant enhancement of fluorescence. This property is the basis for their utility as membrane probes.

Below is a summary of the photophysical properties of representative styrylpyridinium dyes.

| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Representative Dye 1 | ~480 | ~610 | ~130 | Varies with environment (low in water, high in membranes) |

| Representative Dye 2 | ~510 | ~750 | ~240 | Varies with environment |

| Representative Dye 3 | ~460 | ~630 | ~170 | Varies with environment |

Note: The exact photophysical properties can vary depending on the specific substituents on the aromatic rings and the solvent environment.

Experimental Protocols: A Guide for the Bench

General Synthesis of a Styrylpyridinium Dye via Knoevenagel Condensation

This protocol provides a general procedure for the synthesis of a styrylpyridinium dye.

Materials:

-

4-Picolinium salt (e.g., 1,4-dimethylpyridinium iodide)

-

Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

-

Ethanol or Methanol

-

Piperidine or another suitable base

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

Dissolve equimolar amounts of the 4-picolinium salt and the substituted benzaldehyde in a minimal amount of ethanol or methanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system to obtain the pure styrylpyridinium dye.

Staining Mitochondria in Live Cells with a Styrylpyridinium Dye

This protocol outlines a general procedure for visualizing mitochondria in living cells using a suitable styrylpyridinium probe.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Styrylpyridinium dye stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare a working solution of the styrylpyridinium dye by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Remove the existing culture medium from the cells and wash them once with warm PBS.

-

Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell type and the specific dye used.

-

After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the stained mitochondria using a fluorescence microscope. Use an excitation wavelength appropriate for the specific dye and collect the emission at its characteristic longer wavelength.

Visualizing the Unseen: Diagrams of Core Concepts

To better illustrate the principles and applications discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

Styrylpyridinium dyes have undeniably carved a significant niche in the toolkit of cell biologists, neuroscientists, and drug discovery professionals. Their unique photophysical properties, coupled with their ability to report on the dynamics of cellular membranes, have provided invaluable insights into a myriad of biological processes. The ongoing development of new styrylpyridinium derivatives with improved brightness, photostability, and longer wavelength excitation and emission continues to push the boundaries of fluorescence imaging. As microscopy techniques become more advanced, with the rise of super-resolution imaging, the demand for bright and robust fluorescent probes will only increase. The rich history and versatile chemistry of styrylpyridinium dyes position them to remain at the forefront of cellular imaging for years to come.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. GENERAL METHODS FOR THE SYNTHESIS OF STYRYLPYRIDINIUM SALTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) is a styryl dye. This class of fluorescent molecules is known for its utility in biological imaging, particularly for staining cell membranes and studying dynamic cellular processes like endocytosis and exocytosis. Due to their unique chemical structure, styryl dyes typically exhibit low fluorescence in aqueous solution but become highly fluorescent upon binding to lipid membranes. This property makes them valuable tools for live-cell imaging with low background signal.

These application notes provide a generalized protocol for the use of this compound in cell culture, based on common procedures for related styryl dyes. As this compound is a research chemical with limited published data, it is crucial for the end-user to experimentally determine key parameters such as optimal concentration, cytotoxicity, and precise spectral properties for their specific cell type and application.

Physicochemical and Fluorescent Properties

The exact photophysical properties of this compound in a cellular environment are not widely documented. The following table should be populated by the user with experimentally determined values. General properties of similar styryl dyes are provided for reference.

| Property | This compound Value | Reference Styryl Dyes (e.g., FM1-43) |

| Excitation Maximum (nm) | To be determined | ~480 nm |

| Emission Maximum (nm) | To be determined | ~598 nm |

| Quantum Yield | To be determined | Variable, increases upon membrane binding |

| Molar Absorptivity | To be determined | Not specified |

| Solubility | See preparation notes | Varies with counter-ion |

I. Experimental Protocols

A. Protocol for Determining Spectral Properties of this compound

This protocol outlines the steps to determine the excitation and emission spectra of this compound in the presence of liposomes or live cells.

Materials:

-

This compound stock solution (see Protocol II.A)

-

Liposome suspension (e.g., 30% PE / 70% PC) or cultured cells

-

Spectrofluorometer

-

Quartz cuvettes or microplate reader with spectral scanning capabilities

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS).

-

Add the liposome suspension or a suspension of the cells of interest to the this compound solution. The final concentration of this compound should be in the low micromolar range to start.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to an estimated maximum (e.g., ~600 nm for a styryl dye).

-

Scan a range of excitation wavelengths (e.g., 400-550 nm) and record the fluorescence intensity.

-

The peak of this scan represents the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum.

-

Scan a range of emission wavelengths (e.g., 500-700 nm) and record the fluorescence intensity.

-

The peak of this scan represents the emission maximum.

-

B. Protocol for Assessing Cytotoxicity (MTT Assay)

It is essential to determine the cytotoxic potential of this compound on the cell line of interest to establish a working concentration that does not adversely affect cell health.

Materials:

-

96-well cell culture plates

-

Your cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

| Parameter | Value |

| Cell Line | User-specific |

| Incubation Time | 24 hours |

| IC50 | To be determined |

C. General Protocol for Live-Cell Staining and Imaging

This protocol provides a starting point for staining live cells with this compound. The optimal concentration and incubation time should be determined through a titration experiment.

Materials:

-

Cells cultured on a suitable imaging dish or coverslip

-

This compound stock solution

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Preparation of Staining Solution: Dilute the this compound stock solution to the desired working concentration in pre-warmed (37°C) serum-free medium. It is recommended to test a range of concentrations from 0.5 µM to 25 µM.[1]

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the pre-warmed staining solution to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1]

-

Washing: Remove the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for another 30 minutes to allow for the removal of non-internalized dye.[1]

-

Imaging: The stained cells are now ready for imaging using a fluorescence microscope. Use filter sets that are appropriate for the experimentally determined excitation and emission spectra of this compound.

II. Reagent Preparation and Storage

A. Preparation of this compound Stock Solution

-

Solvent Selection: Due to the tetraphenylborate counter-ion, this compound is expected to have good solubility in organic solvents but potentially poor solubility in aqueous solutions.[2] It is recommended to prepare a high-concentration stock solution in a solvent like DMSO.

-

Procedure:

-

Allow the lyophilized this compound powder to come to room temperature.

-

Add a sufficient volume of high-purity DMSO to achieve a stock concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

III. Diagrams

Caption: Workflow for Characterization and Application of a Novel Styryl Dye.

Caption: Hypothesized Mechanism of this compound Staining and Internalization.

References

Application Notes and Protocols for Mitochondrial Staining with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a lipophilic cationic styryl dye designed for the fluorescent labeling of mitochondria in living cells. Its accumulation within the mitochondria is driven by the organelle's negative membrane potential, making it a valuable tool for assessing mitochondrial health and function. The positively charged pyridinium core and the lipophilic nature of the molecule facilitate its passage across the plasma membrane and subsequent sequestration into the mitochondrial matrix. The tetraphenylborate counterion further enhances its lipophilicity, potentially allowing for more efficient mitochondrial accumulation compared to salts with smaller, more hydrophilic counterions like iodide. This document provides detailed application notes and protocols for the use of this dye in mitochondrial staining.

Properties and Specifications

| Property | Value | Reference |

| Chemical Formula | C₄₂H₄₃BN₂O | N/A |

| Molecular Weight | 602.62 g/mol | N/A |

| Excitation Maximum (λex) | ~485 nm (in Methanol) | |

| Emission Maximum (λem) | ~607 nm (in Methanol) | |

| Solubility | Soluble in DMSO, DMF, and alcohols | General knowledge |

| Storage | Store at -20°C, protected from light | General knowledge |

Note: The exact excitation and emission maxima may vary depending on the cellular environment and solvent polarity. It is recommended to determine the optimal settings experimentally.

Mechanism of Action

The mechanism of mitochondrial staining by trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is based on its cationic and lipophilic nature.

Figure 1. Mechanism of mitochondrial accumulation of the cationic dye.

-

Cellular Uptake: The lipophilic dye passively diffuses across the plasma membrane into the cytosol.

-

Mitochondrial Targeting: The dye further diffuses across the outer mitochondrial membrane.

-

Accumulation: Due to the significant negative membrane potential across the inner mitochondrial membrane (~-150 to -180 mV), the positively charged dye is electrophoretically driven into the mitochondrial matrix, where it accumulates to a high concentration.

Experimental Protocols

Reagent Preparation

-

Stock Solution (1 mM): Dissolve 1 mg of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate in 1.66 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Figure 2. Workflow for live cell mitochondrial staining.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency (typically 70-80%).

-

Staining Solution Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM stock solution in warm, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 50-500 nM. The optimal concentration should be determined empirically.

-

Staining: Remove the culture medium from the cells and gently add the pre-warmed staining solution.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. The incubation time may need optimization.

-

Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) or fresh culture medium to remove excess dye.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained mitochondria using a fluorescence microscope equipped with appropriate filters (e.g., a standard TRITC or Texas Red filter set).

Cytotoxicity and Photostability

Styrylpyridinium dyes, particularly those without cholesterol tethers, have been shown to be generally non-toxic at the concentrations used for cell staining.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the dye on your specific cell line and experimental conditions.

Photostability is a critical consideration for live-cell imaging. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.

Data Presentation

Expected Results

Healthy cells with active mitochondria will exhibit bright, punctate fluorescence localized to the mitochondria. In apoptotic or metabolically compromised cells, a decrease in mitochondrial membrane potential will lead to reduced dye accumulation and a dimmer, more diffuse fluorescence signal.

Quantitative Analysis

For quantitative comparisons of mitochondrial membrane potential, the mean fluorescence intensity of the stained mitochondria can be measured using image analysis software (e.g., ImageJ/Fiji).

| Cell Type | Condition | Mean Fluorescence Intensity (Arbitrary Units) |

| HeLa | Control | 1500 ± 120 |

| HeLa | CCCP (50 µM, 1h) | 450 ± 60 |

| SH-SY5Y | Control | 1800 ± 150 |

| SH-SY5Y | Rotenone (10 µM, 2h) | 600 ± 80 |

Note: The above data is illustrative. Actual values will depend on the cell type, experimental conditions, and imaging setup.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak staining | Dye concentration too low. | Increase the dye concentration in a stepwise manner. |

| Incubation time too short. | Increase the incubation time. | |

| Depolarized mitochondria. | Use a positive control of healthy cells. Consider using a membrane potential-independent mitochondrial stain to confirm mitochondrial presence. | |

| High background fluorescence | Incomplete washing. | Ensure thorough but gentle washing steps. |

| Dye concentration too high. | Decrease the dye concentration. | |

| Cell death | Dye concentration too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. |

| Phototoxicity. | Reduce excitation light intensity and exposure time. |

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a promising fluorescent probe for visualizing mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, providing a valuable tool for assessing mitochondrial health and function in various biological and drug discovery applications. Careful optimization of staining conditions is recommended to achieve the best results.

References

Live-Cell Imaging with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (FM4-64 Analog)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The lipophilic styryl dye, known commercially as FM4-64, and its analogs such as trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, are powerful tools for investigating plasma membrane dynamics and endocytosis in living cells. These dyes are virtually non-fluorescent in aqueous media but become intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[1][2] This property allows for the precise tracking of membrane internalization and trafficking through the endocytic pathway. This document provides detailed application notes and protocols for the use of this dye in various live-cell imaging experiments.

Principle of Action

The dye possesses a positively charged hydrophilic head and a lipophilic tail, which facilitates its insertion into the plasma membrane without permeating the cell.[3] Following binding to the plasma membrane, the dye is internalized through endocytic vesicles. Over time, it traffics through various intracellular compartments, including endosomes and, in some organisms like yeast and plants, eventually accumulates in the vacuolar membrane.[1][4][5][6] This dynamic process allows for the real-time visualization of endocytosis, vesicle trafficking, and synaptic activity.

Spectral Properties

The spectral properties of FM4-64 and its analogs are crucial for designing imaging experiments. While the exact peaks can shift slightly depending on the lipid environment, the general spectral characteristics are summarized below.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~505-515 | Can be effectively excited by a 488 nm or 514 nm laser line.[3][7] |

| Emission Maximum | ~640-750 | Emits in the red to far-red spectrum.[7] |

Applications

-

Endocytosis and Vesicle Trafficking: The primary application is to monitor the endocytic pathway in a variety of organisms including yeast, fungi, plants, and mammalian cells.[1][4][5][6][8]

-

Synaptic Activity: It is widely used in neuroscience to study synaptic vesicle exocytosis and recycling at neuromuscular junctions and in cultured neurons.[4][9][10]

-

Plasma Membrane Integrity and Dynamics: Can be used to assess membrane integrity and study the dynamics of membrane domains.

-

Drug Screening: High-content screening assays utilize this dye to quantify synaptic vesicle endocytosis in response to various compounds.[2]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for different cell types. These are starting points and may require optimization for specific experimental conditions.

Table 1: Staining Conditions for Various Cell Types

| Cell Type | Dye Concentration | Incubation Time | Temperature |

| Yeast (Saccharomyces cerevisiae) | 8 µM - 40 µM | 15 - 60 min | 30°C |

| Hippocampal Neurons | 2.5 µM - 20 µM | 10 min | 37°C |

| Arabidopsis thaliana Root Cells | 2 µM | 5 min (on ice) | 4°C (staining), Room Temp (imaging) |

| Synaptosomes (Rat Forebrain) | Varies (used to quantify uptake) | Varies | Room Temperature |

Table 2: Imaging Parameters

| Parameter | Setting |

| Excitation Wavelength | 488 nm or 514 nm |

| Emission Filter | 640 nm long-pass or similar |

| Microscope | Confocal Laser Scanning Microscope (CLSM) |

| Objective | 40x - 60x water-immersion or 100x oil-immersion |

Experimental Protocols

Protocol 1: Visualizing Endocytosis in Yeast

This protocol describes a pulse-chase experiment to label the vacuolar membrane in Saccharomyces cerevisiae.

Materials:

-

Log-phase yeast culture (0.5-0.8 OD600/mL)

-

YPD medium

-

FM4-64 stock solution (1.6 mM in DMSO)

-

YNB medium

-

Concanavalin A (ConA) or Poly-L-lysine coated slides

Procedure:

-

Harvest 1 mL of log-phase yeast cells by centrifugation at 5,000 x g for 5 minutes.

-

Resuspend the cell pellet in 50 µL of YPD medium containing the desired concentration of FM4-64 (e.g., 40 µM).

-

Incubate at 30°C for 15-20 minutes.

-

To chase the dye into the vacuole, add 1 mL of fresh YPD, centrifuge at 5,000 x g for 5 minutes, and discard the supernatant.

-

Resuspend the cells in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.

-

Harvest the cells by centrifugation and resuspend in a small volume of YNB medium for imaging (YNB has lower autofluorescence than YPD).[1]

-

Mount the cells on a ConA or poly-L-lysine coated slide and image immediately using a confocal microscope.

Protocol 2: Monitoring Synaptic Vesicle Recycling in Cultured Neurons

This protocol is for labeling and observing synaptic vesicle uptake and release in cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons on coverslips

-

Tyrode's solution (or other suitable HEPES-buffered saline)

-